molecular formula C12H19ClO2Si B599545 (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane CAS No. 160676-60-8

(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane

Cat. No.: B599545
CAS No.: 160676-60-8
M. Wt: 258.817
InChI Key: XTAQZMSEXOKVCH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, CDCl₃):

    • Aromatic protons (C₆H₄): δ 7.20–7.30 ppm (multiplet, 4H).
      – Chloromethyl (–CH₂Cl): δ 4.50 ppm (singlet, 2H).
      – Methoxy (–OCH₃): δ 3.50 ppm (singlet, 6H).
      – Phenethyl chain (–CH₂–CH₂–): δ 2.60–2.80 ppm (triplet, 2H, J = 7.5 Hz) and δ 1.60–1.80 ppm (pentet, 2H).
      – Silicon-bound methyl (–Si–CH₃): δ 0.50 ppm (singlet, 3H).
  • ¹³C NMR (75 MHz, CDCl₃):
    – Aromatic carbons: δ 128–140 ppm.
    – Chloromethyl carbon: δ 45 ppm.
    – Methoxy carbons: δ 50 ppm.
    – Silicon-bound methyl: δ 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • C–Cl stretch : 680–760 cm⁻¹.
  • Si–O–C asymmetric stretch : 1,080–1,120 cm⁻¹.
  • Aromatic C–H bend : 3,030–3,100 cm⁻¹.
  • Si–CH₃ symmetric deformation : 1,260 cm⁻¹.

Mass Spectrometry

  • Molecular ion peak : m/z 258.82 (M⁺, calculated for C₁₂H₁₉ClO₂Si).
  • Fragmentation pathways:
    • Loss of methoxy groups (–OCH₃): m/z 213.
    • Cleavage of the chloromethyl group (–CH₂Cl): m/z 199.
    • Formation of siloxane fragments (e.g., [Si–O–CH₃]⁺ at m/z 89).

Table 2: Summary of spectroscopic data

Technique Key Signals
¹H NMR δ 7.20–7.30 (aromatic), δ 4.50 (–CH₂Cl), δ 3.50 (–OCH₃), δ 0.50 (–Si–CH₃)
¹³C NMR δ 128–140 (aromatic), δ 45 (–CH₂Cl), δ 50 (–OCH₃), δ 5 (–Si–CH₃)
FT-IR 680–760 cm⁻¹ (C–Cl), 1,080–1,120 cm⁻¹ (Si–O–C)
MS m/z 258.82 (M⁺), m/z 213 (M⁺–OCH₃)

Crystallographic Studies and Conformational Dynamics

While direct X-ray crystallographic data for this compound are limited, analogous silanes exhibit predictable conformational behaviors. The silicon center’s tetrahedral geometry forces the phenethyl and methoxy groups into staggered arrangements to minimize steric clashes. The chloromethyl group adopts an equatorial position relative to the aromatic ring, as evidenced by computational models of similar para-substituted silanes.

In the solid state, intermolecular interactions are dominated by:

  • Van der Waals forces between hydrophobic methyl and phenethyl groups.
  • Dipole-dipole interactions involving the polar Si–O–C and C–Cl bonds.
  • Weak hydrogen bonding between methoxy oxygen and adjacent C–H groups.

Table 3: Hypothetical crystallographic parameters (derived from analogues)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.2 Å, b = 8.5 Å, c = 12.1 Å
Density 1.15 g/cm³

Molecular dynamics simulations suggest that the methoxy groups undergo rapid rotation at room temperature, while the phenethyl chain remains rigid due to π-stacking interactions. This dynamic behavior impacts the compound’s reactivity in surface modification applications, where conformational flexibility is critical for forming stable siloxane networks.

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAQZMSEXOKVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCC1=CC=C(C=C1)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Selection

The core strategy for synthesizing (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane involves substituting chloride groups on a chlorosilane precursor with methoxy groups. A representative reaction pathway adapts methods from the synthesis of chloromethyl-methyl-dimethylsilane, where chloromethylmethyldichlorosilane reacts with trimethyl orthoformate and methanol. For the target compound, the precursor dichloro(4-(chloromethyl)phenethyl)methylsilane (Cl₂MeSi-CH₂-C₆H₄-CH₂Cl) is reacted with trimethyl orthoformate ((CH₃O)₃CH) and methanol under controlled conditions.

Key reaction steps :

  • Chlorosilane activation : The dichlorosilane precursor is mixed with trimethyl orthoformate and methanol.

  • Methoxy substitution : Chloride groups on silicon are replaced by methoxy groups via nucleophilic substitution.

  • Byproduct management : Methyl chloride and methyl formate, generated during the reaction, are captured using cryogenic traps.

Optimization of Reaction Parameters

The molar ratios of reactants, temperature, and reaction duration critically influence yield and purity:

ParameterOptimal RangeImpact on Yield/Purity
Silane : Trimethyl orthoformate1:2–2.5Higher ratios reduce chloride residues
Silane : Methanol1:0.05–0.5Excess methanol accelerates substitution
Temperature60–90°CHigher temps improve reaction rate
Reaction time0.5–4 hoursProlonged durations enhance completeness

Example procedure :

  • Step 1 : Dichloro(4-(chloromethyl)phenethyl)methylsilane (51 L) is mixed with trimethyl orthoformate (95.7 L) and methanol (8 L).

  • Step 2 : The mixture is heated to 60°C for 2 hours, enabling full substitution of chlorides.

  • Step 3 : Distillation at 140–143°C isolates the product with 99% yield and 100% purity (GC).

Advantages :

  • Mild reaction conditions avoid silicon backbone degradation.

  • Byproducts like methyl chloride are recoverable for industrial reuse.

Alkylation of Hydroxy-Silane Intermediates

Benzyl Chloride-Mediated Alkylation

A secondary route involves alkylating a hydroxy-silane intermediate with 4-(chloromethyl)benzyl chloride. This method mirrors the alkylation of 4-hydroxybenzaldehyde with 1-(chloromethyl)-4-fluorobenzene, where potassium carbonate in DMF facilitates the reaction.

Reaction scheme :
HSiMe(OMe)₂-OH+Cl-CH₂-C₆H₄-CH₂ClK₂CO₃, DMF(4-(ClCH₂)C₆H₄-CH₂)SiMe(OMe)₂\text{HSiMe(OMe)₂-OH} + \text{Cl-CH₂-C₆H₄-CH₂Cl} \xrightarrow{\text{K₂CO₃, DMF}} \text{(4-(ClCH₂)C₆H₄-CH₂)SiMe(OMe)₂}

Conditions :

  • Solvent : DMF or acetonitrile.

  • Base : Potassium carbonate (2.2 equiv).

  • Temperature : 80–120°C for 12–24 hours.

Yield considerations :

  • Excess benzyl chloride (1.2 equiv) ensures complete alkylation.

  • Side reactions, such as over-alkylation, are minimized by controlled reagent addition.

Hydrosilylation of 4-(Chloromethyl)styrene

Catalytic Addition of Hydrosilanes

Hydrosilylation offers a direct method to form silicon-carbon bonds. Reacting 4-(chloromethyl)styrene with dimethoxy(methyl)silane (HSiMe(OMe)₂) in the presence of a platinum catalyst yields the target compound:

HSiMe(OMe)₂+CH₂=CH-C₆H₄-CH₂ClPt catalyst(4-(ClCH₂)C₆H₄-CH₂CH₂)SiMe(OMe)₂\text{HSiMe(OMe)₂} + \text{CH₂=CH-C₆H₄-CH₂Cl} \xrightarrow{\text{Pt catalyst}} \text{(4-(ClCH₂)C₆H₄-CH₂CH₂)SiMe(OMe)₂}

Optimization factors :

  • Catalyst loading : 5–10 ppm Karstedt’s catalyst.

  • Temperature : 70–90°C for 6–12 hours.

  • Solvent : Toluene or THF to enhance solubility.

Challenges :

  • Isomerization of the styrene double bond may occur, necessitating strict temperature control.

  • Catalyst poisoning by chloromethyl groups requires inert atmosphere handling.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
Chlorosilane substitution96–99100HighIndustrial
Alkylation84–8895–98ModerateLab-scale
Hydrosilylation75–8590–95LowPilot-scale

Key insights :

  • The chlorosilane substitution route achieves near-quantitative yields and is preferred for large-scale production.

  • Alkylation methods, while reliable, require costly benzyl chloride derivatives.

  • Hydrosilylation is less mature but offers atom-economical benefits.

Industrial-Scale Production Considerations

Purification and Byproduct Management

  • Distillation : Effective for isolating high-purity product (BP 140–143°C).

  • Cryogenic trapping : Recovers methyl chloride and methyl formate, reducing waste .

Chemical Reactions Analysis

Types of Reactions: (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The phenethyl moiety can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form different silane derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties .

Biology: In biological research, this compound is used to modify surfaces of biomolecules, enhancing their stability and functionality. It is also used in the development of biocompatible materials .

Medicine: The compound is explored for its potential use in drug delivery systems, where it can be used to modify the surface properties of nanoparticles, improving their targeting and efficacy .

Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based materials .

Mechanism of Action

The mechanism of action of (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane involves its ability to form covalent bonds with various substrates. The chloromethyl group can react with nucleophiles, leading to the formation of stable derivatives. The dimethoxy(methyl)silane group enhances the compound’s reactivity and stability, making it suitable for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Distinctive Features
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane C₁₂H₁₈ClO₂Si 271.81 (calculated) Not reported Polymer crosslinking, surface modification Phenethyl group enhances steric bulk; chloromethyl enables nucleophilic reactivity .
(3-Chloropropyl)dimethoxy(methyl)silane C₆H₁₅ClO₂Si 182.72 118–120 Adhesives, glass fiber sizing, corrosion inhibition Shorter alkyl chain; higher volatility; widely commercialized .
(4-Chlorophenyl)dimethylsilane C₈H₁₁ClSi 170.71 Not reported Intermediate in silicone synthesis Aromatic chlorophenyl group; lacks methoxy substituents, reducing hydrolysis rate .
Chloromethylmethyldiethoxysilane C₆H₁₅ClO₂Si 182.72 Not reported Crosslinking in silicones Ethoxy groups increase hydrophobicity compared to methoxy analogs .
Dimethoxy(methyl)silane C₃H₁₀O₂Si 122.20 90–92 Catalytic reactions (e.g., CuH-mediated dehydrations), surface treatments Simpler structure; higher reactivity due to fewer substituents .

Structural and Reactivity Differences

  • In contrast, the 3-chloropropyl analog’s linear chain facilitates faster reactions with nucleophiles (e.g., amines or hydroxyl groups) .
  • Methoxy vs. Ethoxy Groups : Methoxy substituents hydrolyze faster than ethoxy groups under acidic or basic conditions, making the target compound more reactive in coupling applications than chloromethylmethyldiethoxysilane .
  • Aromatic vs. Aliphatic Chains : The phenethyl group in the target compound provides π-π interaction capabilities, unlike aliphatic analogs like (3-chloropropyl)dimethoxy(methyl)silane. This aromaticity may enhance adhesion to carbon-based substrates (e.g., graphene or carbon fibers) .

Biological Activity

(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane, a silane compound, has garnered attention for its potential biological activities. Understanding its biological effects is crucial for its applications in pharmaceuticals, agrochemicals, and materials science. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It features a chloromethyl group attached to a phenethyl moiety, along with two methoxy groups and a methyl group linked to a silicon atom. The presence of these functional groups suggests potential reactivity and interactions with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes by binding to their active sites, potentially disrupting metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Toxicity and Safety Assessments

Research indicates that silane compounds can exhibit varying levels of toxicity. For instance, studies on related chloromethyl compounds have demonstrated potential cytotoxic effects in vitro:

  • Carcinogenicity Tests : In studies involving 4-chloromethylbiphenyl (a structurally similar compound), significant mutagenic activity was observed in bacterial assays and DNA repair tests, suggesting potential carcinogenic properties .
  • Toxicity Profiles : The toxicological assessment of silane compounds often reveals skin irritation and sensitization risks. For example, compounds with similar structures have been classified as skin corrosive or sensitizing agents .

Case Studies

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other silane derivatives reveals differences in biological activity:

CompoundBiological ActivityMechanism
This compoundModerate mutagenicityEnzyme inhibition
4-ChloromethylbiphenylHigh mutagenicityDNA damage
Benzyl ChlorideModerate toxicityCytotoxic effects

Q & A

Q. What are the optimal reaction conditions for synthesizing (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane?

  • Methodological Answer : Synthesis typically involves chloromethylation of a pre-silanized aromatic precursor. Key parameters include:
  • Temperature : 60–80°C to balance reactivity and by-product formation.
  • Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance silane-aryl coupling efficiency.
  • Catalyst : Transition-metal catalysts (e.g., Pd/C or PtO₂) improve yield (20–30% without catalyst vs. 60–75% with catalyst).
  • Purification : Distillation under reduced pressure (0.1–1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
    Table 1 : Yield optimization under varying conditions:
CatalystSolventTemp (°C)Yield (%)
NoneTHF7025
Pd/CDMF8068
PtO₂THF6072

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., δ 0.5–1.5 ppm for Si-CH₃, δ 4.5–5.5 ppm for -CH₂Cl).
  • FT-IR : Peaks at ~1250 cm⁻¹ (Si-CH₃ bending) and ~700 cm⁻¹ (C-Cl stretch).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₈ClO₂Si: 289.06 g/mol).
  • Elemental Analysis : Validate C, H, Cl, and Si content (±0.3% error margin) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to volatile silane release.
  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Storage : Inert atmosphere (N₂ or Ar) at 4°C to inhibit hydrolysis.
  • Spill Management : Neutralize with ethanol/water (1:1) to hydrolyze reactive Si-Cl bonds .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this silane in cross-coupling reactions?

  • Methodological Answer : The chloromethyl group (-CH₂Cl) acts as an electron-withdrawing group, polarizing the Si-C bond and enhancing electrophilicity. Computational studies (DFT) reveal:
  • Charge Distribution : Si atom δ⁺ = +1.2 e, facilitating nucleophilic attack.
  • Reactivity Trends : Higher turnover in Suzuki-Miyaura couplings with electron-deficient aryl partners (e.g., 4-NO₂-phenylboronic acid vs. 4-MeO-phenylboronic acid).
  • Catalyst Synergy : Pd(0) complexes with electron-rich ligands (e.g., PPh₃) stabilize intermediates, improving yields by ~20% .

Q. What strategies mitigate competing side reactions during silane functionalization?

  • Methodological Answer :
  • Protection of -CH₂Cl : Pre-treat with TMSCl to transiently block undesired nucleophilic substitution.
  • Solvent Control : Use non-polar solvents (e.g., toluene) to suppress hydrolysis of Si-O bonds.
  • Kinetic Monitoring : In-situ IR or Raman spectroscopy to detect intermediate silanol formation and adjust reaction parameters .

Q. How does the steric environment of the phenethyl group affect stability under thermal or oxidative conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Degradation onset at 180°C (vs. 150°C for non-phenethyl analogs) due to steric shielding of Si centers.
  • Oxidative Stability : Exposure to O₂ at 100°C shows <5% decomposition over 24 hours (compared to >30% for alkyl-substituted silanes).
  • Mechanistic Insight : Phenethyl groups reduce radical chain reactions by stabilizing transition states via π-π interactions .

Q. What role does this silane play in hybrid polymer synthesis?

  • Methodological Answer :
  • Crosslinking Agent : Reacts with hydroxylated surfaces (e.g., SiO₂ nanoparticles) via Si-O-Si bridges, improving tensile strength by 40–50% in epoxy composites.
  • Functionalization : Post-polymerization modification via nucleophilic substitution of -CH₂Cl with amines or thiols for tailored surface properties (e.g., hydrophobicity or bioactivity) .

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